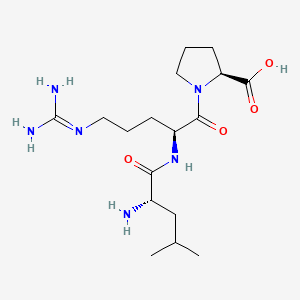

H-Leu-arg-pro-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of peptides like “H-Leu-arg-pro-OH” often involves complex practical tasks. The synthesis of peptides containing polyfunctional amino acids is often based on the use of the tactic of minimum protection, along with an activated esters method for amino acid condensation .Chemical Reactions Analysis

The chemical reactions involving peptides like “this compound” can be complex. For instance, the Edman degradation involves treatment of a peptide with phenyl isothiocyanate (PITC), followed by reaction with trifluoroacetic acid . This attaches the PITC to the –NH2 group of the N-terminal amino acid, and the second step splits the N-terminal residue from the peptide chain .科学的研究の応用

1. Metabolism and Degradation in Insect Tissues

Research has revealed the metabolism of peptide neurotransmitters in insects, such as proctolin (H-Arg-Tyr-Leu-Pro-Thr-OH). The primary cleavage site in various tissues like the proctodeum and brain is the Tyr-Leu bond, indicating the biological degradation process of such peptides in insects (Quistad et al., 1984).

2. Oligopeptide Complexation for Drug Delivery

In drug delivery research, oligopeptides like H-(leu-lys-lys-leu)10-OH and H-(leu-lys-leu-lys)10-OH have been studied for their affinity to oligonucleotides. This research is significant for developing new methods of encapsulating therapeutic agents in nanoparticles (Emile et al., 1996).

3. Antioxidant Effects in Myocardial Ischemia/Reperfusion Injury

Studies on peptides like apelin-12, which includes the sequence H-Arg-Pro-Arg-Leu, have demonstrated their role in enhancing antioxidant defense mechanisms in models of myocardial ischemia/reperfusion injury. This research opens avenues for therapeutic applications in heart diseases (Pisarenko et al., 2014).

4. Protein C-H Bond Reactivity Studies

In the study of protein chemistry, the reactivity of CH bonds in peptides to hydroxyl radicals has been investigated. For instance, research involving Leu dipeptides has provided insights into the interaction of peptides with reactive species, crucial for understanding protein behavior and stability (Scheiner & Kar, 2010).

5. Synthesis of Neuroactive Peptides

The chemical synthesis of neuroactive peptides like proctolin (H-Arg-Tyr-Leu-Pro-Thr-OH) has been a subject of research, providing insights into the creation of biologically active substances for various studies, including neurological research (Starratt & Brown, 1977).

6. Structural Analysis in Collagen and Peptides

Investigations into the structure of peptides, including the Leu residue, have implications for understanding collagen's triple-helical structure and its interactions. This research aids in the broader understanding of protein folding and stability (Okuyama et al., 2007).

7. In Vitro Antioxidant Action Studies

Peptides like apelin-12 and its analogs, containing the sequence H-Arg-Pro-Arg-Leu, have been examined for their antioxidant effects in vitro. These studies contribute to the understanding of peptide-based antioxidants and their potential therapeutic applications (Pelogeykina et al., 2015).

Safety and Hazards

作用機序

Target of Action

Peptides with similar structures have been known to interact with various receptors and enzymes in the body . For instance, peptides containing leucine residues have been shown to activate the mammalian target of rapamycin (mTOR) signaling pathway, which plays a crucial role in protein synthesis and energy metabolism .

Mode of Action

For instance, peptides containing arginine residues have been shown to exhibit antimicrobial activity, potentially by interacting with bacterial membranes .

Biochemical Pathways

Peptides containing leucine residues have been shown to influence energy metabolism, including glucose uptake, mitochondrial biogenesis, and fatty acid oxidation, providing energy for protein synthesis .

Pharmacokinetics

Peptides with similar structures have been shown to exhibit rapid elimination from the blood compartment, with significant concentrations detected in organs such as the liver, spleen, and kidneys .

Result of Action

Similar peptides have been shown to have various effects, such as promoting protein synthesis and energy metabolism , and exhibiting antimicrobial activity .

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can affect the stability and activity of peptides .

生化学分析

Biochemical Properties

H-Leu-arg-pro-OH can serve as a substrate for various enzymes, including cathepsin D, pepsin, and pepsinogen . The interactions between this compound and these enzymes are crucial for its role in biochemical reactions.

Molecular Mechanism

The molecular mechanism of action of this compound is largely dependent on its interactions with enzymes such as cathepsin D, pepsin, and pepsinogen . These interactions may lead to enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

This compound is likely involved in various metabolic pathways due to its interactions with enzymes such as cathepsin D, pepsin, and pepsinogen . These interactions could potentially affect metabolic flux or metabolite levels.

特性

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32N6O4/c1-10(2)9-11(18)14(24)22-12(5-3-7-21-17(19)20)15(25)23-8-4-6-13(23)16(26)27/h10-13H,3-9,18H2,1-2H3,(H,22,24)(H,26,27)(H4,19,20,21)/t11-,12-,13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMVEYRWAWIOTN-AVGNSLFASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B1336333.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1336340.png)